molecular formula C17H11NOS B5747532 2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE CAS No. 43091-21-0

2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE

Cat. No.: B5747532
CAS No.: 43091-21-0
M. Wt: 277.3 g/mol
InChI Key: IFAKWXOFYVAAKW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE typically involves the condensation of a quinoline derivative with a thiazole precursor . One common synthetic route includes the reaction of 4-hydroxyquinolin-2(1H)-one with 3-halo-1-alkynes . The reaction conditions often require the use of a strong base and a suitable solvent, such as benzene, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE undergoes various chemical reactions, including:

Scientific Research Applications

2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE can be compared with other thiazoloquinoline derivatives, such as:

Properties

IUPAC Name

2-phenyl-[1,3]thiazolo[3,2-a]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NOS/c19-17-16(13-7-2-1-3-8-13)20-15-11-10-12-6-4-5-9-14(12)18(15)17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAKWXOFYVAAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=S=C3C=CC4=CC=CC=C4N3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355387
Record name ST50563768
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43091-21-0
Record name NSC303525
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50563768
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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